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molecular formula C10H14O4 B2470059 Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate CAS No. 1445831-49-1

Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

Cat. No. B2470059
M. Wt: 198.218
InChI Key: JTGJEXZUMXEBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422268B2

Procedure details

165 mL of an 1 M solution of bis(trimethylsilyl)lithiumamid in THF (166 mmol, 1.10 eq.) were brought forward in 500 mL of diethyl ether and cooled down to −78° C. 14.8 g of 1-cyclopropylpropan-1-one 1-12-1 was dissolved in 100 mL of diethyl ether and added dropwise at −78° C. The mixture was stirred for one hour at −78° C. and then 24.5 mL of diethyl oxalate was added dropwise. The cooling bath was removed and the mixture was stirred for 24 hours at rt. 500 mL of aqueous 1M hydrogen chloride solution was added and the mixture was extracted with DCM, dried over a silicone filter sulfate and concentrated in vacuo to provide 27.2 g (137 mmol, 91%) of the target compound as crude product. The crude product was used for the following step without further purification.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
bis(trimethylsilyl)lithiumamid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
166 mmol
Type
reactant
Reaction Step Three
Quantity
14.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
24.5 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
91%

Identifiers

REACTION_CXSMILES
C1COCC1.[CH:6]1([C:9](=[O:12])[CH2:10][CH3:11])[CH2:8][CH2:7]1.[C:13]([O:20][CH2:21][CH3:22])(=[O:19])[C:14]([O:16]CC)=O>C(OCC)C>[CH:6]1([C:9](=[O:12])[CH:10]([CH3:11])[C:14](=[O:16])[C:13]([O:20][CH2:21][CH3:22])=[O:19])[CH2:8][CH2:7]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
bis(trimethylsilyl)lithiumamid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
166 mmol
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
14.8 g
Type
reactant
Smiles
C1(CC1)C(CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
24.5 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise at −78° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 24 hours at rt
Duration
24 h
ADDITION
Type
ADDITION
Details
500 mL of aqueous 1M hydrogen chloride solution was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a silicone
FILTRATION
Type
FILTRATION
Details
filter sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C(C(C(C(=O)OCC)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 137 mmol
AMOUNT: MASS 27.2 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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